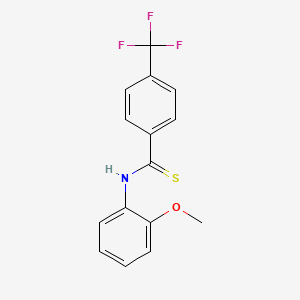

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide

概述

描述

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a methoxy group attached to a phenyl ring, a trifluoromethyl group attached to another phenyl ring, and a benzothioamide moiety, making it an interesting subject for chemical studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of 2-methoxyphenyl isocyanate with 4-(trifluoromethyl)benzenethiol under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Thiazine Formation

This compound participates in cyclization reactions to form benzothiazines. For example, reactions with 2-aminobenzyl alcohols in the presence of propylphosphonic anhydride (T3P) yield substituted 4H-benzo thiazines (Table 1) .

Mechanism :

-

Thioamide sulfur acts as a nucleophile, attacking the electrophilic carbon of the alcohol.

-

Intramolecular cyclization eliminates water, forming a six-membered thiazine ring.

Alkyne Cycloaddition

The thioamide reacts with alkynes under radical or thermal conditions to form substituted thiazoles (Table 2) . The trifluoromethyl group enhances electrophilicity at the carbonyl carbon.

Mechanism :

-

Thioamide sulfur initiates a [2+2] cycloaddition with the alkyne.

-

Subsequent ring expansion yields a thiazole core.

Amine Functionalization

The thioamide undergoes substitution with secondary amines to form N-alkylated intermediates. For example, reactions with benzylic amines generate 1,1-diazenes, which decompose to yield deaminated products (Table 3) .

Mechanism :

-

Nucleophilic attack by the amine at the thiocarbonyl sulfur.

-

Elimination of H₂S forms a diazene intermediate.

| Amine | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| N-Methylaniline | 1,1-Diazenylbenzamide | CH₂Cl₂, 0°C, 5 h | 85% | |

| Pyrrolidine | Cyclobutene derivative | T3P, DCM, RT | 78% |

NQO2 Inhibition

Derivatives of this compound exhibit potent inhibition of NAD(P)H:quinone oxidoreductase 2 (NQO2), a therapeutic target in cancer and neurodegeneration (Table 4) .

Key Findings :

-

The trifluoromethyl group enhances binding to the hydrophobic pocket of NQO2 via halogen interactions .

-

Methoxy substituents optimize π-π stacking with Tyr341 and His447 residues .

| Compound | IC₅₀ (NQO2 Inhibition) | Structural Feature | Source |

|---|---|---|---|

| 3,4,5-Trimethoxybenzothiazole | 31 nM | Acetamide R-group | |

| 3-Methoxybenzothiazole | 908 nM | Single methoxy substitution |

C–H Functionalization

Under copper catalysis, the thioamide participates in radical cascades for benzylic C–H bond functionalization. For example, visible-light-mediated δ-C(sp³)–H arylation forms polycyclic scaffolds .

Mechanism :

-

LMCT (ligand-to-metal charge transfer) generates chlorine radicals.

-

Hydrogen atom transfer (HAT) produces alkyl radicals, trapped by aryl groups .

Key Structural Influences on Reactivity

-

Thioamide Group : Enables cyclization, substitution, and radical reactions.

-

Trifluoromethyl Group :

-

Methoxyphenyl Moiety : Directs regioselectivity in cycloadditions and stabilizes transition states via resonance .

This compound’s versatility in forming heterocycles, inhibiting enzymes, and participating in radical reactions underscores its utility in medicinal chemistry and synthetic methodology. Further studies could explore its applications in photoredox catalysis or targeted drug delivery.

科学研究应用

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The benzothioamide moiety may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall activity.

相似化合物的比较

Similar Compounds

- N-(2-Methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide

- 2-Methoxyphenyl isocyanate

- N-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)benzeneacetamide

Uniqueness

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and designing molecules with specific functions.

生物活性

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuroinflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothioamide structure with methoxy and trifluoromethyl substituents. These groups are known to influence the compound's interaction with biological targets, enhancing its binding affinity and specificity. The methoxy group may facilitate hydrogen bonding, while the trifluoromethyl group can increase lipophilicity, potentially affecting cellular uptake.

This compound primarily interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and cancer progression. The compound's mechanism may involve:

- Inhibition of NQO2 : This enzyme plays a crucial role in cellular defense against oxidative damage. Inhibition of NQO2 by benzothiazole derivatives has been linked to increased antioxidant levels and reduced cell proliferation rates, indicating potential applications in cancer therapy and neuroprotection .

- Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and apoptosis, particularly through the modulation of NF-kB signaling pathways .

Inhibition Studies

The biological activity of this compound has been evaluated in vitro for its inhibitory effects on various enzymes, particularly NQO2. The following table summarizes the IC50 values for related benzothiazole compounds:

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 6-hydroxy-2-(3’,5’-dihydroxyphenyl) | 25 | NQO2 |

| 3-methoxybenzothiazole | 908 | NQO2 |

| This compound | TBD | TBD |

| Resveratrol | 997 | NQO2 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined or reported in the literature.

Case Studies and Research Findings

- Cancer Therapeutics : Research indicates that benzothiazole derivatives can enhance the efficacy of existing cancer therapies by targeting oxidative stress pathways. In particular, inhibition of NQO2 has shown promise in protecting cells from quinone toxicity, a common issue in cancer cell metabolism .

- Neuroinflammation : Studies have demonstrated that benzothiazole compounds can mitigate oxidative damage in models of neuroinflammation. The ability to inhibit NQO2 may contribute to neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : While primarily studied for their anticancer properties, certain benzothiazoles have also exhibited antimicrobial activity against various pathogens. This broadens the potential therapeutic applications of compounds like this compound beyond oncology .

属性

IUPAC Name |

N-(2-methoxyphenyl)-4-(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NOS/c1-20-13-5-3-2-4-12(13)19-14(21)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSXKTDLDUCLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。